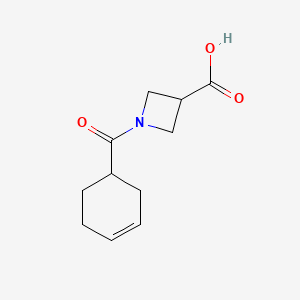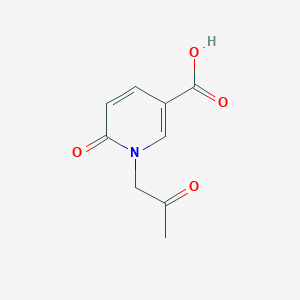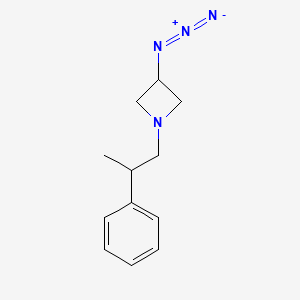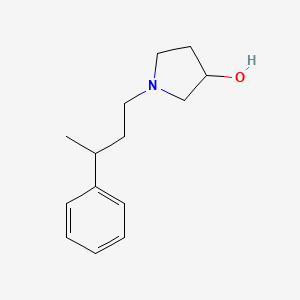
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid” is a versatile chemical compound with potential scientific applications. It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Synthesis Analysis
The chiral resolution of cyclohex-3-ene-1-carboxylic acid has been studied. The method used was the generation of diastereoisomer, which is a method of chemical resolution. The chiral phenylethylamine was used as a chiral resolving agent, and the cyclohex-3-ene-1-carboxylic acid was split by forming a diastereomer in acetone and by using the difference of their solubilities .Wissenschaftliche Forschungsanwendungen
Synthesis of C(6)-Substituted Analogues :Bateson et al. (1985) described the synthesis of 6-substituted 7-oxo-1-azabicyclo[3.2.0] hept-2-ene-2-carboxylates related to olivanic acids, highlighting the utility of a masked acetonyl ester group in preparing azabicycloheptene ring systems, which are structurally similar to 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid (Bateson et al., 1985).
Functionalized Aziridine and Azetidine Derivatives :Žukauskaitė et al. (2011) synthesized new aziridine-2- and azetidine-3-carboxylic acid derivatives with potential biological and foldameric applications. These derivatives contain a bromo-substituted carbon center useful for further functionalization, indicating the versatility of azetidine derivatives in chemical synthesis (Žukauskaitė et al., 2011).
Azetidine in Plant Physiology :Pitman et al. (1977) used azetidine 2-carboxylic acid as an analog of proline to investigate the relationship between protein synthesis and ion transport in barley roots. This study demonstrated the potential of azetidine derivatives in biological research, particularly in understanding cellular processes (Pitman et al., 1977).
Preparation of Azetidine Derivatives :Chen et al. (1967) discussed the preparation of various azetidine derivatives, including 1-t-butylazetidine-3-carboxylic acid. Their work provides insights into the methods of synthesizing and manipulating azetidine compounds, relevant to the study of this compound (Chen et al., 1967).
Multicomponent Coupling with Carboxylic Acids :Roy et al. (2016) reported the use of carboxylic acids in aryne multicomponent coupling triggered by aziridines/azetidines. This showcases the potential of azetidine derivatives in complex chemical reactions, contributing to diverse synthetic applications (Roy et al., 2016).
Wirkmechanismus
Mode of Action
It’s known that carboxylic acid compounds often participate in hydrogen bonding with their targets, which can influence the function of the target molecules .
Pharmacokinetics
It’s known that carboxylic acids are generally well-absorbed in the gastrointestinal tract, and their distribution within the body can be influenced by factors such as plasma protein binding and tissue uptake .
Action Environment
The action, efficacy, and stability of 1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the carboxylic acid group in the compound can lose a proton and become ionized in an alkaline environment, which can affect its interaction with targets .
Biochemische Analyse
Biochemical Properties
1-(Cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the enzyme esterase BioH, which is involved in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with esterase BioH involves binding to the enzyme’s active site, leading to changes in the enzyme’s activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it can be metabolized by oxidative enzymes, leading to the formation of various intermediate compounds . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-2,8-9H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJGRWQKMHFDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















